trans-4-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring, a thiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 2-(4-chlorophenyl)-1,3-thiazole. This intermediate is then reacted with cyclohexanecarboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, automated systems for precise control of reaction conditions, and adherence to strict safety protocols to handle potentially hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions: trans-4-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, trans-4-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biology, this compound is used in the study of enzyme interactions and protein binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its ability to interact with specific molecular targets, which may lead to the development of new drugs .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. It is valued for its unique chemical properties, which make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of trans-4-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
- trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid
- 2-Chloro-3-[trans-4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone
Comparison: Compared to similar compounds, trans-4-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring, a thiazole ring, and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications. For example, the presence of the thiazole ring may enhance its binding affinity to certain molecular targets, while the chlorophenyl group may contribute to its stability and reactivity .
Properties
Molecular Formula |
C19H21ClN2O3S |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
4-[[[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H21ClN2O3S/c20-15-7-5-13(6-8-15)18-22-16(11-26-18)9-17(23)21-10-12-1-3-14(4-2-12)19(24)25/h5-8,11-12,14H,1-4,9-10H2,(H,21,23)(H,24,25) |
InChI Key |
PWCKRQUHSWKZMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.